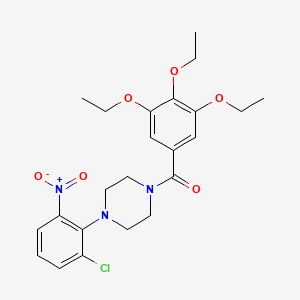
1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine
説明
1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine, also known as TCB-2, is a research chemical that belongs to the class of phenethylamines. It was first synthesized in the 1990s by Thomas McLean and his team at Purdue University. TCB-2 is a potent and selective agonist for the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes in the brain and other organs. TCB-2 has been used in scientific research to investigate the role of the 5-HT2A receptor in neuropsychiatric disorders, such as schizophrenia, depression, and anxiety.
作用機序
1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine acts as a selective agonist for the 5-HT2A receptor, which is a G protein-coupled receptor that belongs to the serotonin receptor family. Upon binding of 1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine to the 5-HT2A receptor, a conformational change occurs that activates the receptor and triggers downstream signaling pathways, such as the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways can lead to various cellular responses, such as calcium mobilization, gene expression, and cytoskeletal rearrangement.
Biochemical and Physiological Effects:
1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine has been shown to induce various biochemical and physiological effects in different cell types and tissues. For example, 1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine can increase intracellular calcium levels and activate protein kinase C (PKC) in neurons and astrocytes. 1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine can also induce the expression of immediate-early genes, such as c-fos and egr-1, in the prefrontal cortex and other brain regions. In addition, 1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine can modulate the release of neurotransmitters, such as dopamine, glutamate, and GABA, in various brain regions.
実験室実験の利点と制限
One advantage of using 1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine in scientific research is its high selectivity for the 5-HT2A receptor, which allows for specific activation or inhibition of this receptor without affecting other serotonin receptors or non-serotonin receptors. Another advantage is the availability of 1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine from commercial sources, which allows for easy access and reproducibility of experimental results. However, one limitation of using 1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine is its potential toxicity and side effects, which may affect the validity and reliability of experimental data. Therefore, careful dose-response and safety studies should be conducted before using 1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine in research.
将来の方向性
There are several future directions for research on 1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine and its related compounds. One direction is to investigate the structure-activity relationship (SAR) of 1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine and its analogs, in order to identify more potent and selective agonists or antagonists for the 5-HT2A receptor. Another direction is to explore the therapeutic potential of 1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine and its analogs in neuropsychiatric disorders, such as schizophrenia and depression, where the 5-HT2A receptor has been implicated in the pathophysiology and treatment. A third direction is to study the interaction of 1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine and its related compounds with other neurotransmitter systems, such as the dopamine and glutamate systems, which may provide new insights into the complex mechanisms of brain function and dysfunction.
科学的研究の応用
1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine has been used in various scientific studies to investigate the function and regulation of the 5-HT2A receptor in the brain and other tissues. For example, 1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine has been used to study the effects of 5-HT2A receptor activation on neuronal excitability, synaptic plasticity, and gene expression in vitro and in vivo. 1-(2-chloro-6-nitrophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine has also been used to investigate the role of the 5-HT2A receptor in mediating the effects of hallucinogens, such as LSD and psilocybin, on perception, cognition, and emotion.
特性
IUPAC Name |
[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6/c1-4-31-19-14-16(15-20(32-5-2)22(19)33-6-3)23(28)26-12-10-25(11-13-26)21-17(24)8-7-9-18(21)27(29)30/h7-9,14-15H,4-6,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPLATNTIYMVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=C(C=CC=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-ethyl-5-isobutyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B4110760.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-chloro-4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110773.png)
![4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl 2-methyl-3-nitrobenzoate](/img/structure/B4110774.png)
![4-benzyl-1-[2-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B4110780.png)

![1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-(4-methylphenyl)phthalazine](/img/structure/B4110798.png)


![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4110814.png)



![N-[4-(1-azepanylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4110850.png)